CypD-IN-4
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Overview
Description
CypD-IN-4 is a potent and subtype-selective inhibitor of cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase. This compound has shown significant potential in the research of various diseases, including oxidative stress, neurodegenerative disorders, liver diseases, aging, autophagy, and diabetes . Cyclophilin D is known for its role in regulating the mitochondrial permeability transition pore (PTP), which is crucial in cell death mechanisms .
Preparation Methods
The synthesis of CypD-IN-4 involves several steps, starting from quinoxaline derivatives. The synthetic route typically includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a diketone.
Functionalization: Various functional groups are introduced to the quinoxaline core to enhance its binding affinity and selectivity towards cyclophilin D.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent product quality through rigorous quality control measures.
Chemical Reactions Analysis
CypD-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoxaline core, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
CypD-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of cyclophilin D in various biochemical pathways.
Biology: Helps in understanding the mechanisms of mitochondrial permeability transition pore regulation and its impact on cellular functions.
Mechanism of Action
CypD-IN-4 exerts its effects by binding to cyclophilin D, inhibiting its peptidyl-prolyl cis-trans isomerase activity. This inhibition prevents the opening of the mitochondrial permeability transition pore, thereby protecting cells from mitochondrial dysfunction and cell death. The molecular targets involved include the mitochondrial permeability transition pore components such as the adenine nucleotide translocator and the phosphate carrier .
Comparison with Similar Compounds
CypD-IN-4 is unique in its high selectivity and potency towards cyclophilin D compared to other cyclophilin inhibitors. Similar compounds include:
Cyclosporine A: A well-known cyclophilin inhibitor but with broader specificity.
Sanglifehrin A: Another cyclophilin inhibitor with different binding properties.
Debio 025: A non-immunosuppressive cyclophilin inhibitor with potential therapeutic applications.
This compound stands out due to its subtype selectivity and lower IC50 value, making it a more effective and targeted inhibitor for research and potential therapeutic use.
Properties
Molecular Formula |
C54H63N7O11 |
---|---|
Molecular Weight |
986.1 g/mol |
IUPAC Name |
3-[4-[4-[[(1S,4S,17S,22E)-17-[2-(2-aminoethoxy)ethylcarbamoyl]-1-benzyl-2,5,15,21,24-pentaoxo-3,6,16,20,25-pentazatricyclo[23.3.1.08,13]nonacosa-8,10,12,22-tetraen-4-yl]methyl]phenyl]phenyl]pentanedioic acid |
InChI |
InChI=1S/C54H63N7O11/c55-23-27-72-28-25-57-51(69)44-21-24-56-46(62)19-20-48(64)61-26-6-22-54(35-61,33-37-7-2-1-3-8-37)53(71)60-45(52(70)58-34-42-10-5-4-9-41(42)30-47(63)59-44)29-36-11-13-38(14-12-36)39-15-17-40(18-16-39)43(31-49(65)66)32-50(67)68/h1-5,7-20,43-45H,6,21-35,55H2,(H,56,62)(H,57,69)(H,58,70)(H,59,63)(H,60,71)(H,65,66)(H,67,68)/b20-19+/t44-,45-,54-/m0/s1 |
InChI Key |
DLDNQYARUUXOBD-PFEQTSDMSA-N |
Isomeric SMILES |
C1C[C@@]2(CN(C1)C(=O)/C=C/C(=O)NCC[C@H](NC(=O)CC3=CC=CC=C3CNC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)C(CC(=O)O)CC(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C=CC(=O)NCCC(NC(=O)CC3=CC=CC=C3CNC(=O)C(NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)C(CC(=O)O)CC(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
Origin of Product |
United States |
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